molecular formula C20H24N6O11 B607167 Dnp-peg3-dnp CAS No. 1365655-92-0

Dnp-peg3-dnp

Cat. No. B607167
M. Wt: 524.44
InChI Key: DCJHARRKAIYZFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DNP-PEG3-DNP is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .


Molecular Structure Analysis

The molecular formula of DNP-PEG3-DNP is C20H24N6O11 . It contains a total of 62 bonds, including 38 non-H bonds, 20 multiple bonds, 18 rotatable bonds, 8 double bonds, 12 aromatic bonds, 2 six-membered rings, 2 secondary amines (aromatic), and 4 nitro groups (aromatic) .


Physical And Chemical Properties Analysis

The molecular weight of DNP-PEG3-DNP is 524.44 . The elemental composition is C, 45.80; H, 4.61; N, 16.03; O, 33.56 .

Scientific Research Applications

1. Structural Characterization of Lipid Nanoparticles

Dynamic Nuclear Polarization (DNP) NMR spectroscopy is instrumental in the structural characterization of lipid nanoparticles (LNPs). LNPs containing DNP-PEG3-DNP are used for studying the atomic-level structure of these nanoparticles, which are critical in drug delivery systems. This method allows for detailed analysis of LNPs, including their layered structure and the spatial location of their various components (Viger‐Gravel et al., 2018).

2. Intracellular Trafficking of DNA Nanoparticles

DNP-PEG3-DNP is used in the study of intracellular trafficking of DNA nanoparticles. These nanoparticles demonstrate efficient gene delivery and employ regulated trafficking mechanisms to target specific intracellular compartments. Such studies are crucial for developing advanced drug delivery systems (Kim et al., 2012).

3. Drug Delivery to Targeted Cells

DNP-PEG3-DNP contributes to the development of drug delivery systems, such as dextran-based nanoparticles, targeting specific cells like liver myeloid cells. These studies explore the efficacy of these nanoparticles in biodistribution and cellular uptake, highlighting their potential for clinical applications (Foerster et al., 2015).

4. Bioengineering of Nanoparticles for Cancer Therapy

In cancer therapy, DNP-PEG3-DNP is crucial in the bioengineering of nanoparticles, like diatomite-based nanovectors. These are designed for efficient intracellular uptake and drug delivery in cancer cells, demonstrating enhanced stability, biocompatibility, and improved drug release profiles (Terracciano et al., 2015).

5. Study of Molecular Motions in Solid State

DNP-PEG3-DNP aids in the study of unusual local molecular motions in solid states, observable through DNP-enhanced NMR spectroscopy. This is significant for understanding molecular dynamics in various states and their implications in different scientific domains (Hoffmann et al., 2017).

6. Targeted Immunotherapy

DNP-PEG3-DNP is used in developing multivalent antibody-recruiting glycopolymers for targeted cancer immunotherapy. This approach shows potential in enhancing antibody-dependent cellular cytotoxicity and complement-dependent cytotoxicity, offering new avenues for cancer treatment (Lin et al., 2021).

7. In Vivo Applications

DNP-PEG3-DNP is also explored in in vivo applications, such as the study of DNA nanoparticle transfection in rabbit retina and retinal pigment epithelium, demonstrating potential for gene therapy in treating retinal diseases (Kansara et al., 2020).

Safety And Hazards

According to the safety data sheet, DNP-PEG3-DNP is not classified as a hazard . It should be handled only by those properly qualified in the handling of potentially hazardous chemicals . It should be stored in closed vessels, refrigerated . In the event of a fire involving this material, use dry powder or carbon dioxide extinguishers .

Future Directions

The future directions of DNP-PEG3-DNP are likely to be influenced by the ongoing research and development in the field of PROTACs . As a PROTAC linker, DNP-PEG3-DNP could play a crucial role in the development of new PROTAC-based drugs .

properties

IUPAC Name

N-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethyl]-2,4-dinitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O11/c27-23(28)15-1-3-17(19(13-15)25(31)32)21-5-7-35-9-11-37-12-10-36-8-6-22-18-4-2-16(24(29)30)14-20(18)26(33)34/h1-4,13-14,21-22H,5-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCJHARRKAIYZFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCOCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dnp-peg3-dnp

CAS RN

1365655-92-0
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365655-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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